molecular formula C17H17BrN2O3 B266997 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B266997
Poids moléculaire: 377.2 g/mol
Clé InChI: KUFRBIQKTLWRBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BME-001, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a significant impact on cancer cells, specifically in the inhibition of tumor growth. In

Mécanisme D'action

The mechanism of action of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer effects, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its specificity for CK2, which reduces the potential for off-target effects. However, the synthesis of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale. In addition, further studies are needed to determine the optimal dosing and administration of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide for therapeutic use.

Orientations Futures

For 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide research include the development of more efficient synthesis methods, the optimization of dosing and administration, and the evaluation of its efficacy in animal models and clinical trials. In addition, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have potential applications in other diseases, such as neurodegenerative disorders and viral infections, which require further investigation. Overall, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide shows promise as a novel therapeutic agent for cancer and other diseases, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The starting material for the synthesis is 2-bromoacetophenone, which is then converted to 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide through a series of reactions involving various reagents such as sodium hydride, N,N-dimethylformamide, and acetic anhydride. The final product is then purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Propriétés

Nom du produit

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C17H17BrN2O3

Poids moléculaire

377.2 g/mol

Nom IUPAC

2-bromo-N-[3-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-23-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

Clé InChI

KUFRBIQKTLWRBS-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

SMILES canonique

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.